molecular formula C10H22N2O B13199648 4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol

4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol

Cat. No.: B13199648
M. Wt: 186.29 g/mol
InChI Key: AHOQZEAEXMDJRL-UHFFFAOYSA-N
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Description

4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the amino and hydroxyl groups. One common method involves the reaction of 3,3-dimethylbutan-2-one with pyrrolidine under acidic conditions to form the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring plays a crucial role in its binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-amino-3,3-dimethyl-2-pyrrolidin-3-ylbutan-2-ol

InChI

InChI=1S/C10H22N2O/c1-9(2,7-11)10(3,13)8-4-5-12-6-8/h8,12-13H,4-7,11H2,1-3H3

InChI Key

AHOQZEAEXMDJRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C)(C1CCNC1)O

Origin of Product

United States

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